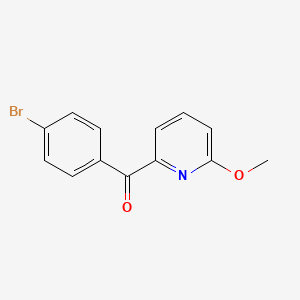

2-(4-Bromobenzoyl)-6-methoxypyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVCFMVQXRUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromobenzoyl)-6-methoxypyridine is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Anticancer Activity: Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies indicate that modifications to the bromobenzoyl group can enhance anticancer properties by targeting specific enzymes involved in tumor growth .

- Anti-inflammatory Effects: The compound has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Inhibition of COX-2 has been associated with reduced pain and inflammation .

Material Science

In material science, this compound is explored for its role in developing advanced materials, including:

- Polymers: The compound can serve as a building block for synthesizing new polymeric materials with tailored properties.

- Liquid Crystals: Its unique structure may contribute to the development of liquid crystals used in display technologies.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Key applications include:

- Biochemical Assays: It aids in understanding the mechanisms of action for various enzymes, particularly those involved in inflammatory responses .

- Cellular Metabolism Studies: The impact of this compound on gene expression and cellular metabolism is under investigation, highlighting its potential as a tool for studying metabolic pathways .

Table 1: Comparison of Biological Activities

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | COX-2 Inhibition |

| 2-(4-Chlorobenzoyl)-6-methoxypyridine | Low | Moderate | COX-1 Inhibition |

| 2-(4-Fluorobenzoyl)-6-methoxypyridine | High | Low | Apoptosis Induction |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase pathway activation. This highlights the potential for developing new anticancer therapies based on this compound .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound revealed its ability to inhibit COX-2 activity effectively. In vivo studies indicated that administration led to reduced inflammation in models of arthritis, suggesting its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism by which 2-(4-Bromobenzoyl)-6-methoxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence focuses on compounds with structural similarities, such as 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate (–5) and 6-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine (). Below is a detailed comparison:

Core Structural Differences

- 2-(4-Bromobenzoyl)-6-methoxypyridine : Pyridine backbone with substituents at positions 2 and 5.

- 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine : Fused imidazo-pyridine system with a benzyl group at the 4-position and bromine at the 6-position. The methoxy group is part of a phenyl ring at the 2-position .

- 6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine: Pyrido-pyrimidine core with a 4-methoxybenzyl group and amino substituents .

Table 1: Key Structural Features

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Pyridine | 2-(4-Bromobenzoyl), 6-methoxy | Bromo, methoxy, carbonyl |

| 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | 4-Benzyl, 6-bromo, 2-(4-methoxyphenyl) | Bromo, methoxy, benzyl |

| 6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine | Pyrido[2,3-d]pyrimidine | 6-(4-Methoxybenzyl), 2,4-diamine | Methoxybenzyl, amino |

Crystallographic and Conformational Analysis

- Bond Angles : The C16—C15—C20 angle in the benzyl group is 119.06°, while the C15—C16—C17 angle is 120.2°, indicating a planar aromatic system .

- Torsional Strain : The N2—C6—C7—C12 torsion angle of -176.91° suggests restricted rotation due to steric hindrance from substituents .

- Packing: The monohydrate form () shows intermolecular hydrogen bonding between water molecules and the methoxy group, enhancing crystallinity .

In contrast, this compound lacks the fused imidazole ring, likely reducing steric constraints and altering packing efficiency.

Biological Activity

2-(4-Bromobenzoyl)-6-methoxypyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by a bromobenzoyl group attached to a methoxypyridine structure. Its chemical formula is CHBrNO\ and it has been used as a building block in organic synthesis and biological studies.

The biological activity of this compound is believed to arise from its interaction with various molecular targets. It may act as an enzyme inhibitor or modulator of protein-ligand interactions, affecting cellular processes such as signal transduction pathways. The exact mechanism can vary depending on the specific biological context in which it is applied.

Antinociceptive Activity

Research has demonstrated that related compounds exhibit significant antinociceptive effects. For instance, a study on a derivative compound showed that it produced dose-dependent spinal and supraspinal antinociception in various models of nociception in mice . The effectiveness was assessed using methods such as the hot-plate test and tail-flick test, indicating potential analgesic properties comparable to traditional analgesics like morphine.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives, including those with similar structures to this compound, possess antimicrobial properties. For example, compounds with related structures demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis, suggesting that such derivatives could be explored for developing new antimicrobial agents .

Cytotoxicity

Cytotoxicity assessments have revealed promising antiproliferative effects against various cancer cell lines. A study indicated that certain pyridine derivatives exhibited IC50 values ranging from 1 to 5 µM, highlighting their potential as anticancer agents . This suggests that this compound could also be evaluated for similar effects.

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antinociceptive | Not specified | |

| Antimicrobial | 4 | |

| Cytotoxicity | 1 - 5 |

Case Studies

- Antinociceptive Study : A compound structurally related to this compound was tested for its analgesic properties in mice. The study found that it was significantly more potent than common analgesics like aspirin and acetaminophen, demonstrating its potential for pain management .

- Cytotoxic Assessment : In vitro studies on pyridine derivatives showed promising results against cancer cell lines, suggesting that modifications in the structure could enhance their anticancer activity. This highlights the importance of structure-activity relationships in drug development .

Preparation Methods

The synthesis of 2-(4-Bromobenzoyl)-6-methoxypyridine typically involves constructing the pyridine core with the methoxy substituent, followed by the introduction of the 4-bromobenzoyl group via acylation or coupling reactions. The key steps include:

- Preparation of 6-methoxypyridine derivatives, often starting from 2,6-dibromo-3-aminopyridine or 4-methoxypyridine.

- Formation of the bromobenzoyl moiety, usually from 4-bromobenzoic acid or its derivatives.

- Coupling or Friedel-Crafts acylation to attach the 4-bromobenzoyl group at the 2-position of the methoxypyridine.

Preparation of 6-Methoxypyridine Precursors

A critical intermediate is 6-bromo-2-methoxy-3-aminopyridine, which can be prepared by nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. This step introduces the methoxy group at the 2-position of the pyridine ring while retaining the bromine at the 6-position for further functionalization.

Alternatively, 4-methoxypyridine derivatives can be synthesized via lithiation and formylation sequences. For example, tert-butyllithium is used to lithiate 4-methoxypyridine, followed by reaction with dimethylformamide to yield 4-methoxy-3-pyridinecarboxaldehyde in moderate to good yields (32–61%) under low-temperature conditions (-78 °C to -23 °C). This aldehyde can serve as a versatile intermediate for further transformations.

Synthesis of 4-Bromobenzoyl Chloride

The 4-bromobenzoyl moiety is commonly prepared from 4-bromobenzoic acid via conversion to the corresponding acid chloride using oxalyl chloride or thionyl chloride in the presence of catalytic DMF. This acid chloride is a reactive electrophile for acylation reactions.

Acylation of 6-Methoxypyridine Derivatives

The key step in the preparation of this compound is the Friedel-Crafts type acylation or coupling of the methoxypyridine derivative with 4-bromobenzoyl chloride. This can be catalyzed by Lewis acids such as aluminum chloride or via transition-metal catalysis.

In one reported method, the acylation of a suitable pyridine intermediate with 4-bromobenzoyl chloride yields the desired ketone product. The reaction conditions are optimized to avoid overreaction or decomposition, typically performed under inert atmosphere and controlled temperature.

Alternative Synthetic Routes and Coupling Strategies

Recent literature reports the use of cobalt-catalyzed coupling of pyridinium ylides with acyl chlorides to form amide or ketone derivatives. For example, 4-methoxypyridine can be converted into a pyridinium ylide intermediate, which then undergoes coupling with 4-bromobenzoyl chloride under mild conditions to afford the desired product with good selectivity and yield.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution to introduce the methoxy group is efficient and provides a key intermediate for further functionalization.

- Low-temperature lithiation and formylation of 4-methoxypyridine allow for selective functional group introduction with good yields, but require careful temperature control and inert atmosphere to prevent side reactions.

- Conversion of 4-bromobenzoic acid to the acid chloride is a straightforward and high-yielding step, essential for subsequent acylation.

- Friedel-Crafts acylation conditions must be optimized to balance reactivity and selectivity; Lewis acid catalysts and temperature control are critical.

- Transition-metal catalyzed coupling methods (e.g., cobalt catalysis) provide alternative routes with potentially milder conditions and improved selectivity.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromobenzoyl)-6-methoxypyridine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 6-methoxypyridine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

- Temperature : Low temperatures (0–5°C) reduce side reactions like over-acylation .

- Solvent : Dichloromethane or THF is preferred for solubility and stability of intermediates .

- Catalysis : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >80% purity. Confirm product identity using ¹H/¹³C NMR and HRMS .

Q. How can researchers characterize the electronic and steric effects of the bromobenzoyl and methoxy substituents in this compound?

- Electronic Effects : Use UV-Vis spectroscopy to assess conjugation between the bromobenzoyl group and the pyridine ring. Compare λₘₐₓ shifts with analogs lacking the bromine or methoxy groups .

- Steric Effects : X-ray crystallography provides bond angles and torsional strain data. For example, the methoxy group at position 6 creates a ~120° angle with the pyridine ring, influencing steric hindrance in subsequent reactions .

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to quantify substituent contributions to frontier orbitals (HOMO/LUMO) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons split by coupling (e.g., pyridine C3-H at δ 7.2–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .

- Mass Spectrometry : HRMS should show [M+H]⁺ at m/z 306.99 (C₁₃H₁₀BrNO₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model reaction pathways. For Suzuki-Miyaura coupling, calculate activation energies for oxidative addition of the bromobenzoyl group to Pd(0) .

- Data Interpretation : Compare computed Mulliken charges on the bromine atom with experimental reaction rates. Higher negative charge correlates with faster oxidative addition .

- Contradictions : If experimental yields contradict DFT predictions (e.g., lower-than-expected reactivity), assess solvent effects or steric parameters not fully captured in gas-phase calculations .

Q. What strategies can resolve contradictions between computational predictions and experimental data in biological activity studies?

- Case Study : If AutoDock Vina predicts strong binding to a kinase but in vitro assays show weak inhibition:

- Re-docking : Adjust protonation states of the pyridine nitrogen and validate force field parameters .

- Solvent Accessibility : Use molecular dynamics (MD) simulations to account for protein flexibility and solvation effects .

- QSAR Models : Incorporate Hammett constants (σ) of substituents to refine activity predictions .

Q. How does the compound interact with biological targets, and what experimental assays validate these interactions?

- Target Identification : Screen against kinase libraries using fluorescence polarization. The bromobenzoyl group may act as a ATP-binding site competitor .

- Validation :

- Controls : Compare with analogs lacking the methoxy group to isolate substituent effects .

Methodological Considerations

Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?

Q. What computational tools are recommended for studying charge-transfer interactions in metal complexes of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.